P-Hydroxyatorvastatin lactone
Overview
Description
P-Hydroxyatorvastatin lactone is a metabolite of Atorvastatin . It is intended for pharmaceutical applications . The molecular formula of P-Hydroxyatorvastatin lactone is C33H33FN2O5 .
Synthesis Analysis
Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases, has significant clinical significance. The synthetic procedures of atorvastatin, including Paal-Knorr synthesis and several new synthetic strategies, have been discussed in the literature .
Molecular Structure Analysis
The molecular structure of P-Hydroxyatorvastatin lactone is complex, with a molecular formula of C33H33FN2O5 . The compound is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .
Chemical Reactions Analysis
Atorvastatin is a carboxylic acid that exists in equilibrium with a lactone form in vivo . The primary proposed mechanism of atorvastatin metabolism is through cytochrome P450 3A4 hydroxylation to form active ortho- and para-hydroxylated metabolites .
Scientific Research Applications
Chromatographic Analysis in Biological Samples :
- Crevar-Sakač et al. (2013) developed a new HPLC method for analyzing atorvastatin (both acid and lactone forms) and its metabolites, including p-hydroxyatorvastatin, in plasma. This method offers a sensitive approach for detecting these compounds in biological samples (Crevar-Sakač et al., 2013).
- Hermann et al. (2005) also developed a chromatographic method for analyzing atorvastatin and its metabolites, including o- and p-hydroxyatorvastatin (acid and lactone forms), in human plasma. This method was validated and applied in a clinical study (Hermann et al., 2005).
Metabolism and Pharmacodynamics of Statins :
- A study by Filppula et al. (2021) investigated the in vitro metabolism of various statins, including atorvastatin lactone. They found that statin lactones, including atorvastatin lactone, were metabolized to a greater extent than their acid forms in human liver microsomes (Filppula et al., 2021).
- Sakaeda et al. (2005) examined the inhibitory effects of acid and lactone forms of eight statins on various metabolic activities and found significant differences between these forms. This study underscores the importance of understanding both forms in the context of drug interactions and pharmacological effects (Sakaeda et al., 2005).
Influence on Cellular Transport and Drug Interactions :
- Chen et al. (2005) investigated the interaction of statins, including atorvastatin in both acid and lactone forms, with various drug transporters. They found differential substrate and inhibitor activities for the lactone and acid forms, which can influence drug-transporter interactions and pharmacokinetic profiles (Chen et al., 2005).
Future Directions
An important issue raised in the literature is the in vitro assays of Atorvastatin metabolism reveal lactonization as the critical first step in Atorvastatin disposition and suggest that Atorvastatin-hydroxylated metabolites would be mostly formed after hydrolysis of the corresponding lactone products due to the higher affinity of the lactone form of Atorvastatin for the active site of CYP450 isoforms .
properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMDZSAAFACAM-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167535 | |
Record name | p-Hydroxyatorvastatin lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
P-Hydroxyatorvastatin lactone | |
CAS RN |
163217-70-7 | |
Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxyatorvastatin lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Hydroxyatorvastatin lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYATORVASTATIN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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